molecular formula C17H13F2N3O2S B11521358 2-({4-[(difluoromethyl)sulfanyl]phenyl}amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

2-({4-[(difluoromethyl)sulfanyl]phenyl}amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B11521358
M. Wt: 361.4 g/mol
InChI Key: ZJQYDOOUQIRIOO-UHFFFAOYSA-N
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Description

2-({4-[(Difluoromethyl)sulfanyl]phenyl}amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrido[1,2-a]pyrimidine core, a difluoromethyl group, and a sulfanyl-substituted phenyl ring. Its distinct chemical properties make it a subject of interest in medicinal chemistry, particularly for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[(difluoromethyl)sulfanyl]phenyl}amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multiple steps:

    Formation of the Pyrido[1,2-a]pyrimidine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[1,2-a]pyrimidine scaffold.

    Introduction of the Methyl and Oxo Groups: Methylation and oxidation reactions are employed to introduce the 9-methyl and 4-oxo functionalities.

    Attachment of the Difluoromethylsulfanylphenyl Group: This involves nucleophilic substitution reactions where the difluoromethylsulfanylphenyl group is introduced to the amino position of the pyrido[1,2-a]pyrimidine core.

    Formylation: The final step involves the formylation of the compound to introduce the carbaldehyde group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction of the oxo group.

    Various Substituted Derivatives: From substitution reactions on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound is investigated for its potential as a therapeutic agent. Its ability to interact with biological macromolecules makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Medicine

In medicine, research focuses on its potential use in treating diseases. The compound’s structure suggests it could inhibit certain enzymes or pathways involved in disease progression, making it a potential candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds. Its unique chemical properties make it suitable for various applications, including the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-({4-[(difluoromethyl)sulfanyl]phenyl}amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets. The difluoromethyl group and the sulfanyl-substituted phenyl ring are key to its binding affinity and specificity. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. These interactions can disrupt normal cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-({4-[(Trifluoromethyl)sulfanyl]phenyl}amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
  • 2-({4-[(Methylthio)phenyl}amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Uniqueness

Compared to similar compounds, 2-({4-[(difluoromethyl)sulfanyl]phenyl}amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is unique due to the presence of the difluoromethyl group. This group enhances its chemical stability and biological activity, making it more effective in its applications. The difluoromethyl group also influences the compound’s pharmacokinetic properties, potentially improving its bioavailability and metabolic stability.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H13F2N3O2S

Molecular Weight

361.4 g/mol

IUPAC Name

2-[4-(difluoromethylsulfanyl)anilino]-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde

InChI

InChI=1S/C17H13F2N3O2S/c1-10-3-2-8-22-15(10)21-14(13(9-23)16(22)24)20-11-4-6-12(7-5-11)25-17(18)19/h2-9,17,20H,1H3

InChI Key

ZJQYDOOUQIRIOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=O)NC3=CC=C(C=C3)SC(F)F

Origin of Product

United States

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